7,7'-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) is a complex organic compound characterized by its unique structure, which includes bromophenyl and chromenone groups linked by an ethane-1,2-diylbis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-bromophenyl)-4H-chromen-4-one. This intermediate is then reacted with ethane-1,2-diol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromenone moiety can also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-chlorophenyl)-4H-chromen-4-one): Similar structure but with chlorine atoms instead of bromine.
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-methylphenyl)-4H-chromen-4-one): Contains methyl groups instead of bromine.
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-nitrophenyl)-4H-chromen-4-one): Features nitro groups instead of bromine.
Uniqueness
The presence of bromine atoms in 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) imparts unique properties such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C32H20Br2O6 |
---|---|
Molecular Weight |
660.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-7-[2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyethoxy]chromen-4-one |
InChI |
InChI=1S/C32H20Br2O6/c33-21-5-1-19(2-6-21)27-17-39-29-15-23(9-11-25(29)31(27)35)37-13-14-38-24-10-12-26-30(16-24)40-18-28(32(26)36)20-3-7-22(34)8-4-20/h1-12,15-18H,13-14H2 |
InChI Key |
WLTGWYLEYABPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=C(C=C6)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.